2,6-Difluoro-3-methylpyridine

Overview

Description

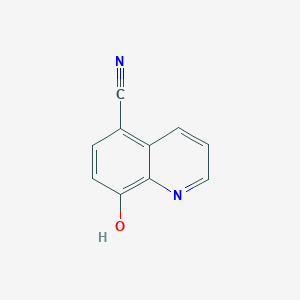

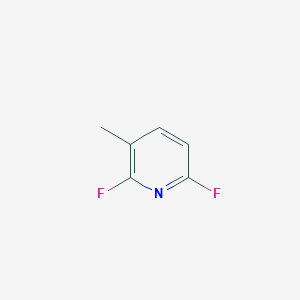

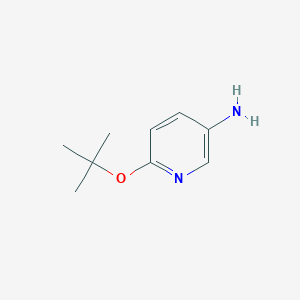

2,6-Difluoro-3-methylpyridine is a chemical compound with the molecular formula C6H5F2N . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N .

Synthesis Analysis

The synthesis of 2,6-Difluoro-3-methylpyridine and its derivatives is a topic of interest in the field of organic chemistry . One approach involves the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . Another method involves the protodeboronation of pinacol boronic esters .Molecular Structure Analysis

The molecular structure of 2,6-Difluoro-3-methylpyridine consists of a pyridine ring with two fluorine atoms and one methyl group attached to it . The average molecular weight is 129.107 Da .Scientific Research Applications

Synthesis of Fluorinated Pyridines

Fluoropyridines, including 2,6-Difluoro-3-methylpyridine, are used in the synthesis of various fluorinated pyridines . These compounds have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Local Radiotherapy of Cancer

Methods for the synthesis of F 18 substituted pyridines, which include 2,6-Difluoro-3-methylpyridine, are used for local radiotherapy of cancer . These compounds present a special interest as potential imaging agents for various biological applications .

Agricultural Products

In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings .

Pharmaceuticals

About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Agrochemicals

Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from 2,6-Difluoro-3-methylpyridine, are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Veterinary Products

Several TFMP derivatives are also used in the veterinary industry . Two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Safety and Hazards

The safety data sheet for similar compounds indicates that they may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment and ensure adequate ventilation when handling these compounds .

Future Directions

The future directions in the study of 2,6-Difluoro-3-methylpyridine and its derivatives could involve the development of novel applications in the agrochemical, pharmaceutical, and functional materials fields . The high availability of fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry could accelerate developments in this field .

Mechanism of Action

Target of Action

Fluoropyridines, a class of compounds to which 2,6-difluoro-3-methylpyridine belongs, have been noted for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .

Mode of Action

Fluoropyridines are known for their reduced basicity and are usually less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Biochemical Pathways

Fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting that they may interact with a variety of biochemical pathways.

Pharmacokinetics

The presence of fluorine atoms in a compound can often enhance its bioavailability, as fluorine atoms can increase the metabolic stability and improve the pharmacokinetic profile of the compound .

Result of Action

Fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting that they may have diverse effects at the molecular and cellular level.

Action Environment

The presence of fluorine atoms in a compound can often enhance its environmental stability, as fluorine atoms can increase the metabolic stability and improve the pharmacokinetic profile of the compound .

properties

IUPAC Name |

2,6-difluoro-3-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2N/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKUTTINODXDJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301307016 | |

| Record name | 2,6-Difluoro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301307016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58584-96-6 | |

| Record name | 2,6-Difluoro-3-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58584-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301307016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Amino)-2-pyrazinyl]benzimidazole](/img/structure/B3354241.png)

![2,3-Dihydro-1h-benzo[e]indole](/img/structure/B3354242.png)

![7,15-Diazadispiro[5.1.5~8~.3~6~]hexadec-14-en-14-amine](/img/structure/B3354243.png)

![4H-pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl-](/img/structure/B3354258.png)

![6,7,8,9,10,11-Hexahydro-13h-azocino[2,1-b]quinazolin-13-one](/img/structure/B3354266.png)

![3-[Hydroxy(methyl)amino]indol-2-one](/img/structure/B3354291.png)

![1H-Imidazo[1,5-b][1,2,4]triazole-2,5,7-tricarbonitrile](/img/structure/B3354302.png)